3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Overview
Description
3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole ring. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under certain conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected indole compounds.
Scientific Research Applications
3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of indole derivatives and their biological activities.
Medicine: Investigated for potential therapeutic applications due to the biological activity of indole derivatives.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER primarily involves the protection and deprotection of the indole nitrogen. The Boc group provides stability under basic conditions and can be removed under acidic conditions, allowing for further functionalization of the indole ring. This makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)propanoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the indole ring, which imparts specific chemical properties and biological activities. The Boc group provides a versatile protecting strategy, making this compound particularly useful in synthetic organic chemistry.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-10-11(8-9-14(18)19)12-6-4-5-7-13(12)17/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUINFUFJPVTRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653027 | |
Record name | 3-[1-(tert-Butoxycarbonyl)-1H-indol-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468721-38-2 | |
Record name | 3-[1-(tert-Butoxycarbonyl)-1H-indol-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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